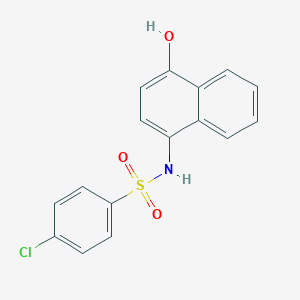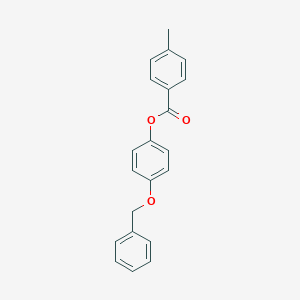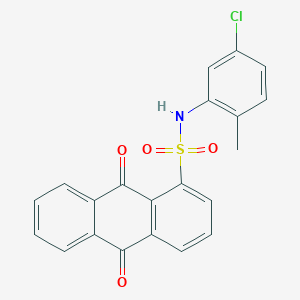![molecular formula C22H25NO3S B281711 4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. The compound is commonly referred to as TDBSF and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of TDBSF is not fully understood. However, studies have suggested that TDBSF may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDAC activity, TDBSF may alter gene expression patterns and lead to the inhibition of cancer cell growth or the reduction of inflammation.
Biochemical and Physiological Effects:
TDBSF has been shown to have various biochemical and physiological effects. In cancer cells, TDBSF has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. TDBSF has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. Additionally, TDBSF has been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which is involved in the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TDBSF in lab experiments is its ability to inhibit cancer cell growth. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and developing new cancer therapies. Additionally, TDBSF has been shown to have anti-inflammatory properties, making it a useful compound for studying the mechanisms of inflammation and developing new anti-inflammatory therapies. However, one limitation of using TDBSF in lab experiments is its potential toxicity. Studies have shown that high doses of TDBSF can cause toxicity in cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of TDBSF. One area of interest is the development of TDBSF-based cancer therapies. Studies have shown that TDBSF can inhibit the growth of various types of cancer cells, making it a potential candidate for the development of new cancer therapies. Another area of interest is the study of TDBSF in neurodegenerative diseases. Studies have shown that TDBSF can enhance the expression of BDNF, which is involved in the survival and growth of neurons. This makes TDBSF a potential candidate for the development of new therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of TDBSF and its potential toxicity.
Métodos De Síntesis
TDBSF can be synthesized using various methods. One common method is the reaction of 4-tert-butylbenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
TDBSF has been studied for its potential therapeutic properties in various areas of scientific research. One area of interest is cancer research. Studies have shown that TDBSF can inhibit the growth of cancer cells in vitro and in vivo. TDBSF has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, TDBSF has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C22H25NO3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H25NO3S/c1-22(2,3)15-8-11-17(12-9-15)27(24,25)23-16-10-13-21-19(14-16)18-6-4-5-7-20(18)26-21/h8-14,23H,4-7H2,1-3H3 |
Clave InChI |
SHCCGEWFJLXVTC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281628.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281629.png)
![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]imino}-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281635.png)
![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)





![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)
